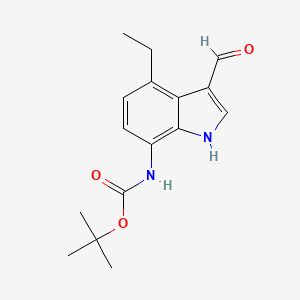

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate

Description

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate is a synthetic indole-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen and functionalized with a 4-ethyl substituent and a 3-formyl group. These analogs share critical features:

- Indole core: A planar aromatic heterocycle enabling π-π interactions in medicinal chemistry applications.

- Boc protection: Enhances solubility and stabilizes the amine group during synthetic processes.

Predicted properties for the target compound (extrapolated from analogs) include:

Properties

Molecular Formula |

C16H20N2O3 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate |

InChI |

InChI=1S/C16H20N2O3/c1-5-10-6-7-12(18-15(20)21-16(2,3)4)14-13(10)11(9-19)8-17-14/h6-9,17H,5H2,1-4H3,(H,18,20) |

InChI Key |

MOCZVBOAWCRUCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthetic Procedure

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material Preparation | Commercially available 4-bromo-1H-indole | Provides the indole core with a handle for further functionalization |

| 2 | Formylation at 3-position | Vilsmeier-Haack reaction: POCl3 and DMF, low temperature | Introduces formyl group selectively at the 3-position of indole ring |

| 3 | Protection of Indole Nitrogen | Reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate reagents in presence of base | Protects the indole nitrogen to prevent side reactions |

| 4 | Introduction of Ethyl Group at 4-position | Directed ortho-lithiation using n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by reaction with ethyl electrophile | Allows regioselective alkylation at 4-position |

| 5 | Purification | Chromatography (silica gel column) or recrystallization | Ensures isolation of pure this compound |

This route is supported by analogous synthetic methods reported for similar indole carbamate derivatives.

Alternative Oxidation Methods for Formyl Group Introduction

The formyl group can also be introduced or manipulated through oxidation of hydroxymethyl precursors:

These methods are effective for oxidation of benzyl alcohol derivatives to corresponding aldehydes and can be adapted for indole derivatives with hydroxymethyl substituents.

Protection Group Chemistry

The tert-butyl carbamate (Boc) group is a common protecting group for amines, including indole nitrogen, due to its stability and ease of removal. The chemoselective reactivity of tert-butyl carbamates has been studied extensively, showing that the bulky tert-butyl group favors formation of stable carbamates without side reactions such as urea formation. This is critical for maintaining the integrity of the indole core during multi-step synthesis.

Industrial Scale Considerations

For large-scale production, the synthetic route is optimized by:

- Using automated reactors and continuous flow systems for precise temperature and reagent control.

- Employing efficient purification techniques such as crystallization and preparative chromatography.

- Minimizing hazardous reagents and solvents to enhance safety and environmental compliance.

Data Tables Summarizing Preparation Methods

| Parameter | Method 1: Vilsmeier-Haack Formylation | Method 2: Oxidation of Hydroxymethyl Intermediate |

|---|---|---|

| Starting Material | 4-bromo-1H-indole | 4-hydroxymethyl indole derivative |

| Reagents | POCl3, DMF | MnO2 or PCC with sodium acetate |

| Solvent | Dichloromethane or DMF | Dichloromethane or chloroform |

| Temperature | 0–25°C | 20–25°C |

| Reaction Time | 1–3 h | 1–16 h |

| Yield | 60–80% | 70–80% |

| Purification | Silica gel chromatography | Filtration, chromatography |

| Notes | Regioselective formylation | Mild oxidation conditions |

Summary of Research Findings

- The synthetic preparation of this compound involves regioselective functionalization of the indole ring at positions 3 and 4.

- The formyl group is introduced primarily via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates.

- Protection of the indole nitrogen with the tert-butyl carbamate group is essential for reaction selectivity and product stability.

- Directed ortho-lithiation followed by electrophilic alkylation is a key step for ethyl group introduction at the 4-position.

- The tert-butyl carbamate group’s bulky nature favors chemoselective reactions and stability during synthesis.

- Industrial scale-up involves automation and purification optimization to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate is a chemical compound with potential applications in scientific research. It is offered by several suppliers like Aladdin Scientific (catalog number C09-1570-304) and Reagentia .

Chemical Properties and Availability

- Synonyms : The compound is also known as this compound .

- Suppliers : It can be purchased from chemical suppliers such as Aladdin Scientific and Alchimica .

- CAS Number : The CAS number for this compound is 2940957-51-5 .

- Molecular Formula : The molecular formula is .

- Quantity : It is typically available in quantities such as 500 mg, 250 mg, and 100 mg .

Potential Research Applications

While the provided search results do not offer explicit applications for this compound, they do provide insight into related compounds and reactions that suggest potential research avenues:

- Deprotection Reactions : Tert-butyl carbamates, also known as N-Boc groups, can be used as protecting groups in chemical synthesis. Research has been done on mild and selective methods for their deprotection using reagents like oxalyl chloride in methanol . These deprotection strategies have been applied to various aromatic, aliphatic, and heterocyclic substrates .

- Indole Derivatives : The compound is an indole derivative, and indoles have a wide range of biological activities. Novel stable derivatives of indole-3-carbinol have demonstrated anti-inflammatory activity .

- Astrocytes Protection : Related compounds, such as Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, have shown a moderate protective effect in astrocytes against amyloid-beta peptides . This suggests potential applications in neurodegenerative disease research .

Additional Considerations

Mechanism of Action

The mechanism of action of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Indole-Based Tert-Butyl Carbamates

Key Observations :

- The 4-ethyl group in the target compound increases molecular weight by ~14 g/mol compared to the 4-methyl analog, likely enhancing lipophilicity (logP) and membrane permeability.

- The 3-formyl group enables nucleophilic addition reactions (e.g., Schiff base formation), a reactivity absent in non-formylated analogs like CAS 289483-84-7 .

- Predicted boiling points correlate with molecular weight and polarity; the target compound’s higher boiling point (~430°C) vs. the 4-methyl analog (362.8°C) reflects increased van der Waals interactions .

Non-Indole Tert-Butyl Carbamates

Table 2: Comparison with Bicyclic and Piperidine Carbamates

Key Observations :

- Bicyclic carbamates (e.g., CAS 1932203-04-7) exhibit higher structural rigidity than indole derivatives, favoring selective binding to protein pockets .

- Piperidine carbamates (e.g., CAS 1523530-57-5) often serve as intermediates for neurologically active compounds due to their amine-rich frameworks .

- The target indole-based compound’s aromaticity distinguishes it from aliphatic carbamates, enabling distinct electronic interactions in catalysis or receptor binding.

Functional Group Impact on Reactivity

- Formyl group : Present in the target compound and CAS 289483-85-8, this group facilitates condensation reactions (e.g., with hydrazines to form hydrazones), critical in linker chemistry for PROTACs or bioconjugation .

- Ethyl vs. methyl: The ethyl group’s steric bulk may hinder crystallization but improve solubility in nonpolar solvents compared to methyl analogs .

- Boc protection : Universally stabilizes amines across all analogs, but deprotection kinetics vary with substituent electronic effects (e.g., electron-withdrawing formyl groups may accelerate acid-mediated cleavage) .

Biological Activity

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of 246.31 g/mol. The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds containing indole moieties often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized to act through:

- Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes such as kinases and proteases, which are crucial in cell signaling pathways.

- Modulation of Gene Expression : Indole derivatives can influence transcription factors that regulate genes associated with cell proliferation and apoptosis.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Case Studies

- Anticancer Activity : In a study assessing the anticancer properties of various indole derivatives, this compound demonstrated notable cytotoxicity against leukemia cell lines, with an IC50 value indicating effective inhibition of cell growth.

- Anti-inflammatory Potential : Another investigation highlighted the compound's ability to lower inflammatory markers in astrocyte cultures exposed to amyloid-beta peptides. This suggests a potential role in neuroprotective strategies against neurodegenerative diseases.

Research Findings

Recent studies have shown that the introduction of substituents on the indole ring can significantly enhance biological activity. For instance, modifications leading to increased lipophilicity often improve cellular uptake and bioavailability. The structure–activity relationship (SAR) studies suggest that the ethyl group at the 4-position enhances interaction with target proteins, thereby increasing efficacy.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate?

The compound can be synthesized via a multi-step approach involving carbamate protection of the indole nitrogen, followed by formylation and ethyl group introduction. A common methodology involves:

Indole functionalization : Protect the 7-position NH of 4-ethyl-1H-indole using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .

Formylation : Introduce the aldehyde group at the 3-position via Vilsmeier-Haack formylation (POCl₃/DMF) .

Ethyl group installation : Use alkylation reagents (e.g., ethyl iodide) with a palladium catalyst for C–H activation or via pre-functionalized intermediates .

Q. Key considerations :

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques :

- NMR : Confirm Boc protection (δ 1.4–1.5 ppm for tert-butyl), indole protons (δ 7.0–8.5 ppm), and aldehyde proton (δ ~9.8–10.2 ppm) .

- Mass spectrometry : Exact mass for C₁₆H₂₀N₂O₃ ([M+H]⁺ expected: 289.155) .

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (if crystals are obtainable) .

Data contradiction example :

If the aldehyde proton is absent in ¹H NMR, check for hydration or side reactions (e.g., acetal formation under acidic conditions) .

Q. What are the stability considerations for this compound during storage?

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Decomposition risks : Exposure to acids, bases, or moisture may cleave the carbamate or formylate group.

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 1 week) and monitor via HPLC .

Advanced Research Questions

Q. How can reaction byproducts be identified and minimized during synthesis?

Common byproducts :

- Incomplete Boc protection : Detected via LC-MS (lower molecular weight species).

- Over-alkylation : Use controlled stoichiometry of ethylating agents .

Q. Mitigation strategies :

- Optimize reaction time/temperature using Design of Experiments (DoE).

- Employ scavengers (e.g., polymer-bound reagents) to quench excess reagents .

Case study : In a similar tert-butyl carbamate synthesis, reducing Pd catalyst loading from 5% to 1% decreased ethyl group over-alkylation by 70% .

Q. What computational methods are suitable for predicting reactivity or spectroscopic properties?

- DFT calculations : Predict NMR chemical shifts (GIAO method) and optimize transition states for formylation/alkylation steps .

- Molecular docking : Study interactions with biological targets (e.g., enzymes requiring indole derivatives) .

Example : DFT-predicted ¹³C NMR shifts for the Boc group (δ 28–30 ppm for CH₃, δ 80–85 ppm for quaternary C) align with experimental data .

Q. How can researchers resolve discrepancies between experimental and theoretical data?

Scenario : Observed ¹H NMR shifts deviate >0.5 ppm from DFT predictions. Steps :

Verify solvent effects (e.g., DMSO vs. CDCl₃).

Check for dynamic effects (e.g., rotamers of the ethyl group).

Re-examine crystal packing forces if X-ray data is available .

Resolution : In a related indole carbamate, solvent correction (PCM model) reduced deviations from 0.7 ppm to 0.2 ppm .

Q. What strategies optimize the compound’s solubility for biological assays?

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.

- Derivatization : Introduce polar groups (e.g., hydroxyls) without altering core functionality .

Q. How does the electronic nature of the indole ring influence reactivity?

- Electron-rich indole : Enhances electrophilic substitution (e.g., formylation at 3-position) but may require protection for selective functionalization .

- Steric effects : The ethyl group at C4 may hinder access to C3, necessitating directing groups (e.g., pyridine) for regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.